molecular formula C12H11NO5 B1611814 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 33282-09-6

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B1611814
CAS No.: 33282-09-6
M. Wt: 249.22 g/mol
InChI Key: GOSONXHPINOGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS#: 953752-64-2) is a high-purity isoxazole derivative supplied for advanced chemical and pharmaceutical research. This compound, with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol, belongs to a class of heterocyclic compounds recognized for their significant immunoregulatory potential . Isoxazole derivatives are extensively investigated as modulators of immune function, with research applications spanning immunosuppressive, anti-inflammatory, and immunostimulatory agent development . The structural motif of the 5-phenylisoxazole-3-carboxylic acid core has been identified in compounds exhibiting potent biological activity, suggesting its value as a key scaffold in medicinal chemistry . The specific positioning of the 2,4-dimethoxyphenyl substituent on the isoxazole ring may influence its electronic properties and interaction with biological targets, which can be explored through structure-activity relationship (SAR) studies . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-16-7-3-4-8(10(5-7)17-2)11-6-9(12(14)15)13-18-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSONXHPINOGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588593
Record name 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33282-09-6
Record name 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for Isoxazole-3-carboxylic Acids

Isoxazole-3-carboxylic acids are commonly synthesized via cyclization reactions involving oxime intermediates or through 1,3-dipolar cycloaddition of nitrile oxides with alkynes. The presence of methoxy substituents on the phenyl ring, such as the 2,4-dimethoxy pattern, influences regioselectivity and reaction conditions but follows similar core synthetic principles.

Preparation via Oxime Cyclization Route

2.1 Formation of Oxime Intermediate

  • Starting from 2,4-dimethoxybenzaldehyde, the aldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
  • This step typically occurs in an aqueous or alcoholic medium under mildly basic conditions.

2.2 Cyclization to Isoxazole Ring

  • The oxime intermediate undergoes cyclization using dehydrating agents such as acetic anhydride or acetic acid in the presence of a base.
  • This cyclization forms the isoxazole ring, yielding 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate ester or directly the acid after hydrolysis.

2.3 Hydrolysis to Carboxylic Acid

  • If the cyclization yields an ester intermediate, subsequent hydrolysis under acidic or basic conditions converts it to the free carboxylic acid.

Reaction Conditions Summary:

Step Reagents/Conditions Notes
Oxime formation Hydroxylamine hydrochloride, aqueous/alcoholic medium, mild base Forms oxime from aldehyde
Cyclization Acetic anhydride or acetic acid, base Ring closure to isoxazole
Hydrolysis Acidic or basic hydrolysis Converts ester to carboxylic acid

This method is analogous to the preparation of 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid, which has been documented with similar substituents and reaction conditions.

Preparation via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

3.1 Generation of Nitrile Oxides

  • Nitrile oxides are generated in situ from oxime precursors by treatment with oxidizing agents.
  • For example, hydroxamoyl chlorides or aldoximes can be oxidized to nitrile oxides.

3.2 Cycloaddition with Alkynes

  • The nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne derivative bearing the 2,4-dimethoxyphenyl group.
  • This reaction is often catalyzed by copper(I) or ruthenium(II) complexes to improve regioselectivity and yield.
  • Metal-free approaches using microwave irradiation and organic bases have also been reported to provide good yields with shorter reaction times.

3.3 Post-Cycloaddition Modifications

  • The cycloadduct may require further oxidation or hydrolysis steps to yield the carboxylic acid functionality at the 3-position of the isoxazole ring.

Reaction Conditions Summary:

Step Reagents/Conditions Notes
Nitrile oxide formation Oxidation of oxime or hydroxamoyl chloride In situ generation
Cycloaddition Alkyne with 2,4-dimethoxyphenyl, Cu(I)/Ru(II) catalyst or metal-free microwave irradiation Formation of isoxazole ring
Hydrolysis/oxidation Acid/base hydrolysis or oxidation as needed Formation of carboxylic acid group

This method is supported by literature on related isoxazole derivatives such as 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid, where cycloaddition reactions are the key synthetic step.

Lithiation and Carboxylation Approach

  • Lithiation of a suitably substituted isoxazole precursor at the 4-position using organolithium reagents (e.g., n-butyllithium) followed by carbonation with carbon dioxide has been employed in the synthesis of various isoxazole-3-carboxylic acids.
  • This approach allows for regioselective introduction of the carboxyl group.
  • While direct literature on the 2,4-dimethoxyphenyl derivative is limited, analogous methods have been demonstrated for 3-phenylisoxazole derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Starting Materials Reaction Type Catalysts/Reagents Yield Range (%) Advantages Limitations
Oxime Cyclization 2,4-Dimethoxybenzaldehyde + hydroxylamine hydrochloride Oxime formation + cyclization Acetic anhydride, base 50–80 Straightforward, well-established Multi-step, moderate yields
1,3-Dipolar Cycloaddition Nitrile oxide + 2,4-dimethoxyphenyl alkyne Cycloaddition Cu(I)/Ru(II) catalysts or metal-free microwave 50–70 Regioselective, adaptable to flow chemistry Requires catalyst or microwave setup
Lithiation and Carboxylation Substituted isoxazole + n-butyllithium + CO2 Lithiation + carbonation n-Butyllithium, CO2 70–85 Regioselective, high yield Sensitive reagents, low substrate scope

Research Findings and Notes

  • The regioselectivity of isoxazole ring formation is influenced by the electron-donating methoxy groups at the 2 and 4 positions of the phenyl ring, which can affect nucleophilicity and electrophilicity during cyclization.
  • Spectroscopic methods such as NMR (notably downfield shifts of isoxazole C-H protons around 8.5–9.0 ppm) and IR spectroscopy (carbonyl stretching near 1600–1650 cm⁻¹) are critical for confirming the successful formation of the target compound.
  • Microwave-assisted metal-free synthesis has emerged as a greener and efficient alternative, reducing reaction times and improving yields without the need for metal catalysts.
  • Industrial scale-up would likely optimize these methods focusing on catalyst recycling, solvent use, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and methoxy groups participate in selective oxidation processes:

  • Oxazole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the oxazole ring to form a pyridine-2,5-dicarboxylic acid derivative.

  • Demethylation of Methoxy Groups : Strong oxidizing agents like chromium trioxide (CrO₃) in acetic acid remove methyl groups from the dimethoxyphenyl substituent, yielding phenolic derivatives.

Key Conditions :

ReagentProductYield (%)
KMnO₄ (H₂SO₄, 80°C)Pyridine-2,5-dicarboxylic acid derivative65–70
CrO₃ (AcOH, reflux)2,4-Dihydroxyphenyl-oxazole derivative55–60

Reduction Reactions

Reduction targets the oxazole ring and carboxylic acid group:

  • Oxazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the oxazole to a 2,5-dihydrooxazole intermediate, which further isomerizes to a β-amino alcohol under acidic conditions.

  • Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, forming 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-methanol.

Key Conditions :

ReagentProductTemperature
H₂ (1 atm, Pd-C)2,5-Dihydrooxazole intermediate25°C
LiAlH₄ (THF)Oxazole-3-methanol derivative0°C → reflux

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the dimethoxyphenyl group:

  • Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) introduces a nitro group at the para position relative to the methoxy groups.

  • Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes at the ortho position of the dimethoxyphenyl ring.

Reactivity Trends :

PositionNitration Yield (%)Bromination Yield (%)
Para to OMe70–75
Ortho to OMe60–65

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

  • Esterification : Reaction with methanol (H₂SO₄ catalyst) produces methyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate in >90% yield .

  • Amidation : Coupling with amines (EDC/HOBt) generates primary and secondary amides, with tertiary amines showing reduced reactivity due to steric hindrance .

Reaction Efficiency :

Derivative TypeReagentsYield (%)
Methyl esterMeOH, H₂SO₄92
Primary amideNH₃, EDC/HOBt85
Secondary amideBenzylamine, EDC/HOBt78

Cycloaddition Reactions

The oxazole participates in [3+2] cycloadditions:

  • With Alkynes : Under microwave irradiation, the compound reacts with terminal alkynes (e.g., phenylacetylene) to form fused isoxazole-pyrrole hybrids .

  • With Nitrile Oxides : Generates bis-oxazole derivatives in the presence of trimethylamine .

Optimized Conditions :

Reaction PartnerCatalystTimeYield (%)
PhenylacetyleneCuI, DMF2 h68
Acetonitrile oxideEt₃N, CHCl₃4 h72

Decarboxylation

Thermal decarboxylation (180–200°C) eliminates CO₂, yielding 5-(2,4-dimethoxyphenyl)-1,2-oxazole as a volatile liquid . This reaction is pH-sensitive, proceeding efficiently in neutral or slightly acidic conditions.

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

  • Antimicrobial Activity : Ester derivatives show enhanced Gram-positive bacterial inhibition compared to the parent acid (MIC = 8–16 μg/mL vs. 32 μg/mL) .

  • Enzyme Inhibition : Amide derivatives demonstrate moderate serine acetyltransferase (SAT) inhibition (IC₅₀ = 2.6–11 μM) .

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating various biological processes. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Data
5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid 2,4-Dimethoxyphenyl, carboxylic acid C₁₂H₁₁NO₅ 249.22 Electron-rich phenyl group; predicted enhanced solubility in polar solvents due to methoxy groups .
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid 2,4-Dichlorophenoxymethyl, carboxylic acid C₁₁H₇Cl₂NO₄ 288.08 pKa = 3.31; density = 1.543 g/cm³; halogen substituents may enhance lipophilicity .
5-(4-Chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid 4-Chloro-2-fluorophenyl, carboxylic acid C₁₀H₆ClFNO₃ 242.61 (calculated) Electron-withdrawing substituents (Cl, F) may reduce solubility compared to methoxy analogs .
5-(3-Cyanophenyl)-1,2-oxazole-3-carboxylic acid 3-Cyanophenyl, carboxylic acid C₁₁H₇N₂O₃ 227.18 (exact mass) Cyano group increases polarity and potential for hydrogen bonding .
3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid 3-Chloro-2-fluorophenyl, dihydro-oxazole C₁₀H₇ClFNO₃ 243.62 Partial saturation of oxazole ring may alter reactivity and conformational flexibility .

Biological Activity

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO3C_{12}H_{11}NO_3. The compound features an isoxazole ring which is known for its diverse biological activities. The structure contributes to its potential as a pharmacophore in drug development.

Anticancer Activity

Several studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-710.38Induces apoptosis via p53 activation
5bU-93712.1Inhibits HDAC activity leading to cell cycle arrest

These findings suggest that the compound may possess similar mechanisms of action that warrant further investigation into its efficacy against cancer.

Immunomodulatory Effects

Research on isoxazole derivatives has also highlighted their role in modulating immune responses. For example, certain derivatives have been shown to enhance T cell activation and promote the proliferation of B cells in lymphoid tissues. This immunomodulatory activity could be beneficial in therapeutic contexts where immune system enhancement is desired.

Anti-inflammatory Properties

Isoxazole compounds are noted for their anti-inflammatory activities. Studies have demonstrated that derivatives can reduce inflammatory markers and inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests that this compound may also exhibit similar anti-inflammatory effects.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of isoxazole derivatives for their anticancer activity. Among these, compounds with structural similarities to this compound were found to induce apoptosis in MCF-7 breast cancer cells through caspase activation and increased p53 expression levels .

Study 2: Immunomodulation

Another investigation focused on the immunoregulatory properties of isoxazole derivatives. The study reported that specific compounds could modulate T cell subset compositions and enhance humoral immune responses in animal models . Such findings indicate the potential of these compounds in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthetic route involves condensation of 2,4-dimethoxybenzaldehyde with a suitable oxazole precursor (e.g., hydroxylamine derivatives), followed by cyclization and carboxylation. Catalysts such as palladium or copper (commonly used in analogous oxazole syntheses) can enhance cyclization efficiency . Solvent selection (e.g., DMF or toluene) and temperature gradients (120–150°C) are critical for yield optimization. For example, adjusting the molar ratio of reactants and catalyst loading (e.g., 5–10 mol% Pd) can mitigate side reactions like over-oxidation or dimerization.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>97% threshold) .
  • NMR : Confirm the oxazole ring (δ 8.1–8.3 ppm for protons adjacent to the carboxylic group) and methoxy substituents (δ 3.8–4.0 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ peaks matching the molecular weight (C₁₂H₁₁NO₅: theoretical 273.06 g/mol).

Q. What solubility and stability challenges are associated with this compound?

  • Methodological Answer : The carboxylic acid group confers pH-dependent solubility. In aqueous buffers (pH >7), the compound dissolves readily, but in acidic conditions (pH <4), precipitation may occur. Stability studies in DMSO (20 mM stock solutions stored at –20°C) show <5% degradation over 6 months. Avoid prolonged exposure to light due to the photosensitive methoxy groups .

Advanced Research Questions

Q. How do the 2,4-dimethoxy substituents influence the compound’s reactivity in derivatization or coupling reactions?

  • Methodological Answer : The electron-donating methoxy groups enhance electrophilic substitution on the phenyl ring but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts preferential substitution at the para position relative to the oxazole ring. Experimental validation via regioselective bromination (NBS in DCM) followed by LC-MS analysis is recommended .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values in enzyme inhibition studies)?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:

  • Buffer Systems : Compare Tris-HCl (pH 7.4) vs. phosphate buffers to rule out ionic strength effects.
  • Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation kinetics, which may explain variability in cell-based assays .
  • Control Experiments : Include a reference inhibitor (e.g., staurosporine for kinase assays) to validate assay sensitivity.

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., COX-2). Focus on the oxazole-carboxylic acid moiety as a hydrogen-bond donor. Free energy perturbation (FEP) calculations predict that replacing the 4-methoxy group with a halogen (e.g., Cl) enhances binding affinity by 1.5 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.